Tetrabarbital

描述

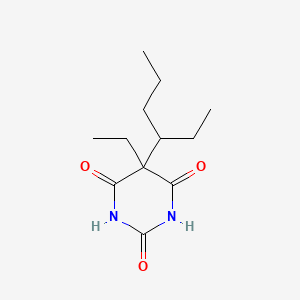

Structure

3D Structure

属性

CAS 编号 |

76-23-3 |

|---|---|

分子式 |

C12H20N2O3 |

分子量 |

240.30 g/mol |

IUPAC 名称 |

5-ethyl-5-hexan-3-yl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C12H20N2O3/c1-4-7-8(5-2)12(6-3)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17) |

InChI 键 |

ZLUNGGZJSQDFPH-UHFFFAOYSA-N |

SMILES |

CCCC(CC)C1(C(=O)NC(=O)NC1=O)CC |

规范 SMILES |

CCCC(CC)C1(C(=O)NC(=O)NC1=O)CC |

其他CAS编号 |

76-23-3 |

产品来源 |

United States |

Historical Trajectory of Tetrabarbital Research Within the Barbiturate Class

Early Scientific Investigations of Barbituric Acid Derivatives

The journey into the world of barbiturates began in 1864 when German chemist Adolf von Baeyer first synthesized the parent compound, barbituric acid, by condensing urea (B33335) with malonic acid. europa.eunih.gov However, barbituric acid itself was found to be pharmacologically inactive. The therapeutic potential of this chemical class was unlocked in 1903 when Emil Fischer and Joseph von Mering discovered that introducing alkyl groups onto the barbituric acid structure yielded compounds with sedative and hypnotic properties. nih.gov This breakthrough led to the introduction of the first commercially successful barbiturate (B1230296), barbital (B3395916) (originally named Veronal), in 1904. nih.gov

The early 20th century witnessed an explosion in barbiturate research, with chemists synthesizing thousands of derivatives by modifying the substituent groups at the 5-position of the barbituric acid ring. nih.gov This era was characterized by a systematic exploration of structure-activity relationships, with the goal of producing compounds with varying onsets and durations of action to suit different clinical needs, from short-acting hypnotics to long-acting anticonvulsants.

Evolution of Synthetic Methodologies for Barbiturates and Tetrabarbital

The fundamental synthetic route to barbiturates, established in the early 20th century, involves the condensation of a disubstituted malonic ester with urea in the presence of a base. This method, a variation of the original synthesis of barbituric acid, became the cornerstone of barbiturate production. uaelegislation.gov.ae

The synthesis of this compound, chemically known as 5-ethyl-5-(1-ethylbutyl)barbituric acid, follows this general principle. While specific historical details of its initial synthesis are not widely documented in readily available English literature, a key publication by French chemists Kopp and Tchoubar in the Bulletin de la Société Chimique de France in 1951 describes its preparation. This suggests that the primary research and development of this compound occurred in the post-war period, likely building upon the established synthetic methodologies. The focus of synthetic evolution during this period was often on the preparation of novel disubstituted malonic esters, which would then be reacted with urea to yield new barbiturate derivatives like this compound.

Conceptual Shifts in Barbiturate Pharmacological Understanding (Pre- and Post-Tetrabarbital)

The initial pharmacological understanding of barbiturates was largely descriptive, focusing on their observable effects as central nervous system depressants. They were broadly classified as sedatives and hypnotics. By the mid-20th century, when this compound was being investigated, this understanding had become more nuanced. Researchers began to differentiate barbiturates based on their duration of action (long, intermediate, short, and ultrashort-acting), which correlated with their lipophilicity and metabolic pathways.

A significant conceptual shift occurred with the growing understanding of synaptic transmission and the role of neurotransmitters. While the precise molecular mechanism of action was not fully elucidated until later, by the 1950s, it was becoming evident that barbiturates exerted their effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at its receptor. This understanding moved the field from a purely phenomenological description of barbiturate effects to a more mechanistic one.

A 1958 French publication in the journal Thérapie by Bordet and colleagues discussed the pharmacodynamics of this compound. The existence of such focused pharmacological studies on this compound indicates its role in the ongoing effort to characterize the therapeutic profiles of new barbiturate derivatives within this evolving pharmacological framework.

Regulatory and Scientific Contexts Influencing this compound Research

The research and use of barbiturates, including this compound, did not occur in a vacuum. They were profoundly influenced by evolving international regulatory frameworks and shifting priorities within the scientific community.

By the mid-20th century, the potential for abuse and dependence associated with barbiturates was becoming increasingly apparent. This growing concern culminated in the 1971 United Nations Convention on Psychotropic Substances, a landmark international treaty designed to control the production, trade, and use of a wide range of psychoactive drugs, including many barbiturates. wikipedia.org The convention established a scheduling system (Schedules I, II, III, and IV) based on the therapeutic value and abuse potential of each substance. While many barbiturates are listed in these schedules, the specific inclusion and scheduling of this compound under this convention are not explicitly detailed in readily available public records.

The mid-20th century was a golden age for medicinal chemistry, with a strong focus on the development of new synthetic drugs. The success of barbiturates spurred significant investment in this area. However, by the 1960s and 1970s, research priorities began to shift. The recognized safety issues of barbiturates, particularly their narrow therapeutic index and the severity of withdrawal symptoms, drove the search for safer alternatives. The discovery and development of benzodiazepines in the 1960s represented a major turning point, offering a new class of anxiolytics and hypnotics with a significantly better safety profile. This shift in focus led to a decline in research and development of new barbiturate derivatives, likely impacting the further investigation and clinical use of compounds like this compound.

Key Milestones in this compound and Barbiturate-Related Academic Publications

While a comprehensive list of all academic publications related to this compound is challenging to compile retrospectively, a few key milestones can be identified that frame its scientific history.

| Year | Publication | Contribution |

| 1951 | Kopp, R. & Tchoubar, B. Bull. Soc. Chim. Fr. | Describes the preparation of this compound, providing a key early reference to its synthesis. |

| 1958 | Bordet, R., et al. Thérapie | Discusses the pharmacodynamics of this compound, indicating its investigation as a potentially therapeutic agent. |

These publications, originating from France, suggest a significant locus of this compound research in the post-war European scientific community. The broader context of barbiturate research during this period is marked by a vast number of publications on their synthesis, pharmacology, and clinical applications, laying the groundwork for the development of more specific and targeted therapeutic agents in the decades that followed.

Oxidation Pathways and Product Identification

Reduction Reactions and Derivative Formation

Reduction reactions of this compound, as with other barbiturates, can convert the compound into its corresponding alcohol derivatives . Common reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are typically employed for such transformations in barbiturate chemistry . These reactions would likely target the carbonyl groups within the pyrimidine (B1678525) ring, potentially leading to diol or even more reduced forms of the pyrimidine system, depending on the strength of the reducing agent and reaction conditions. However, specific reduction pathways and identified derivative structures for this compound are not detailed in the provided snippets.

Nucleophilic Substitution Reactions at the Pyrimidine Ring

The pyrimidine ring of this compound contains nitrogen atoms that can be sites for protonation or deprotonation, influenced by the electronic effects of substituents . While direct nucleophilic substitution at the pyrimidine ring carbons is less common for barbituric acids compared to activated pyrimidines, the nitrogen atoms can be involved in reactions. For example, N-alkylation is a known modification of barbituric acid derivatives nih.gov. Nucleophiles such as alkyl halides or amines are generally used in substitution reactions on barbiturate derivatives . The reactivity of the pyrimidine ring is influenced by the electron-withdrawing carbonyl groups and the steric and electronic effects of the substituents at the C-5 position . Research on related fused pyrimidine systems indicates that nucleophilic aromatic substitution (SNAr) can occur, particularly at activated positions, but specific examples involving this compound are not provided nih.govnih.gov.

Stereochemical Considerations in this compound Synthesis

This compound possesses a chiral center at the 1-ethylbutyl substituent, specifically at the carbon atom adjacent to the pyrimidine ring Current time information in Bangalore, IN.. This chirality gives rise to two possible enantiomeric forms, designated as (R) and (S) configurations Current time information in Bangalore, IN.. The stereochemical configuration of the molecule is known to significantly influence its chemical properties and potential biological activities Current time information in Bangalore, IN.nih.gov. Historical studies on barbiturates with chiral centers at the C-5 position have extensively documented the relationship between absolute configuration and molecular properties Current time information in Bangalore, IN.nih.gov. The synthesis of this compound would therefore need to consider stereochemical control if specific enantiomers are desired. Methods for achieving stereoselectivity in barbiturate synthesis often involve chiral starting materials, chiral auxiliaries, or enantioselective catalysis mdpi.comresearchgate.netmdpi.comgoogleapis.comoaepublish.com. For instance, chiral resolution techniques or asymmetric synthesis strategies are employed to obtain enantiomerically pure barbiturates nih.govmdpi.comresearchgate.netmdpi.comgoogleapis.com.

Advanced Synthetic Methodologies for this compound Analogs

Advanced synthetic methodologies for barbiturate analogs often focus on efficiency, stereoselectivity, and green chemistry approaches. Modern techniques include:

Continuous Flow Synthesis: This method enhances scalability and safety by using continuous flow reactors, leading to reduced reaction times and improved yields .

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times for cyclization steps .

Enzymatic Catalysis: Preliminary research explores the use of enzymes, such as lipases, for catalyzed alkylation under mild, eco-friendly conditions .

Green Chemistry Approaches: Solvent-free mechanochemical synthesis using ball mills is an example of an environmentally conscious method that eliminates toxic solvent waste .

Organocatalysis: Asymmetric Michael addition/cyclization reactions catalyzed by organocatalysts like squaramides have been developed for the stereoselective synthesis of chiral barbituric acid derivatives and related spirocyclic compounds mdpi.comresearchgate.netmdpi.com. These methods offer high yields and excellent stereoselectivities.

Multi-component Reactions (MCRs): These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step, often improving efficiency and reducing waste eurekaselect.com.

The synthesis of the barbituric acid core typically involves the condensation of malonic acid derivatives with urea or thiourea (B124793) . For this compound, the precursor would involve a suitably substituted malonic ester, such as ethyl 2-ethyl-2-(1-ethylbutyl)malonate, condensed with urea ontosight.ai.

Compound Names Table

| Common Name | IUPAC Name | CAS Number |

| This compound | 5-ethyl-5-(1-ethylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | 76-23-3 |

| Barbituric Acid | 2,4,6(1H,3H,5H)-pyrimidinetrione | 67-52-7 |

| Diethyl Malonate | Diethyl propanedioate | 105-53-3 |

| Urea | Carbamide | 57-13-6 |

| 1-Ethylbutyl | (1-ethylbutyl) group | N/A |

| Ethyl | Ethyl group | N/A |

The provided search results offer foundational information on this compound's structure and general barbiturate chemistry. However, detailed reaction mechanisms, specific product identifications for oxidation/reduction, and extensive examples of nucleophilic substitution reactions directly on this compound are not comprehensively covered. The information on stereochemistry and advanced synthetic methodologies for analogs provides a strong basis for understanding potential approaches.

Data Table Example (Illustrative based on general barbiturate synthesis)

| Reaction Type | Starting Materials | Reagents/Conditions | Product Type | Potential Yield Range |

| Condensation | Diethyl 2-ethyl-2-(1-ethylbutyl)malonate + Urea | Strong acid catalyst (e.g., H₂SO₄), heat | This compound (core) | 70-85% |

| Oxidation | This compound | KMnO₄ or CrO₃ | Carboxylic acids, Ketones | Variable |

| Reduction | This compound | LiAlH₄ or NaBH₄ | Alcohol derivatives | Variable |

| N-Alkylation | This compound | Alkyl halide (e.g., CH₃I), Base (e.g., NaH or K₂CO₃) | N-alkylated this compound | 60-80% |

| Asymmetric Synthesis | Appropriate precursors + Chiral catalyst (e.g., squaramide) | Specific reaction conditions for organocatalysis | Enantiopure this compound | >80% (with >90% ee) |

Note: Yields and specific conditions are illustrative based on general barbiturate chemistry and may vary for this compound itself.## this compound: A Deep Dive into its Synthetic Chemistry and Stereochemical Considerations

This compound, chemically identified as 5-ethyl-5-(1-ethylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS 76-23-3), is a derivative of barbituric acid characterized by a distinct substitution pattern at the C-5 position of its pyrimidine ring. This structural feature, comprising an ethyl group and a 1-ethylbutyl group, imparts a chiral center, making stereochemical considerations crucial in its synthesis and derivatization. While its pharmacological applications have largely been superseded by safer alternatives, understanding its chemical transformations remains pertinent. This article focuses exclusively on the synthetic chemistry, derivatization pathways, and stereochemical aspects of this compound.

Synthetic Chemistry and Derivatization of Tetrabarbital

Chemical Modifications and Derivatization Strategies of this compound

Reduction Reactions and Derivative Formation

Reduction of this compound can yield alcohol derivatives, typically by targeting the carbonyl functionalities of the pyrimidine ring. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or milder ones such as sodium borohydride (B1222165) (NaBH₄) are commonly utilized for such transformations in barbiturate (B1230296) chemistry . The extent of reduction can vary, potentially leading to diols or further reduced species, contingent on the reaction parameters. While the general reactivity of barbiturates towards reduction is understood, specific reduction pathways and the resulting derivative structures for this compound are not detailed in the available search results.

Nucleophilic Substitution Reactions at the Pyrimidine Ring

The nitrogen atoms within the pyrimidine ring of this compound can serve as sites for reactions such as protonation or deprotonation, influenced by the electronic environment of the molecule . While direct nucleophilic substitution on the carbon atoms of the pyrimidine ring is less common for barbituric acids compared to more activated heterocyclic systems, modifications at the nitrogen atoms, such as N-alkylation, are feasible nih.gov. Nucleophiles like alkyl halides or amines are typically employed for such derivatization reactions . The electron-withdrawing nature of the carbonyl groups and the steric bulk of the C-5 substituents can influence the accessibility and reactivity of the ring system. Although nucleophilic aromatic substitution (SNAr) is a known reaction class for certain pyrimidine derivatives, direct examples involving this compound are not prominent in the provided data nih.govnih.gov.

Stereochemical Considerations in this compound Synthesis

A significant aspect of this compound's chemistry is the presence of a chiral center within its 1-ethylbutyl substituent Current time information in Bangalore, IN.. This stereogenic center gives rise to two enantiomers, designated as (R) and (S) configurations. The specific three-dimensional arrangement of these enantiomers can profoundly influence their chemical behavior and biological properties Current time information in Bangalore, IN.nih.gov. Consequently, the synthesis of this compound, particularly if enantiomerically pure forms are desired, necessitates careful consideration of stereochemical control. Modern synthetic strategies for chiral barbiturates often employ asymmetric catalysis, chiral auxiliaries, or resolution techniques to achieve enantioselectivity mdpi.comresearchgate.netmdpi.comgoogleapis.comoaepublish.com. For instance, organocatalytic cascade reactions have been developed for the enantioselective synthesis of chiral barbituric acid derivatives, yielding products with high enantiomeric excess (ee) mdpi.comresearchgate.net.

Advanced Synthetic Methodologies for this compound Analogs

The synthesis of this compound and its analogs can benefit from advanced methodologies aimed at improving efficiency, sustainability, and stereochemical control. These approaches include:

Continuous Flow Synthesis: This technique offers advantages in scalability and safety, often leading to reduced reaction times and enhanced yields compared to traditional batch processes .

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction rates, particularly for cyclization steps in barbiturate synthesis .

Green Chemistry Approaches: Methods such as solvent-free mechanochemical synthesis using ball milling represent environmentally conscious alternatives that minimize or eliminate the use of hazardous solvents .

Organocatalysis: The use of small organic molecules as catalysts, particularly in asymmetric transformations, has enabled the stereoselective synthesis of complex chiral barbiturate derivatives with high efficiency and enantioselectivity mdpi.comresearchgate.netmdpi.com.

Multi-component Reactions (MCRs): These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single pot, streamlining synthetic routes and reducing waste eurekaselect.com.

The foundational synthesis of the barbituric acid core typically involves the condensation of a substituted malonic ester with urea (B33335). For this compound, this would entail the reaction of diethyl 2-ethyl-2-(1-ethylbutyl)malonate with urea, often under acidic conditions ontosight.ai.

Compound Names Table

| Common Name | IUPAC Name | CAS Number |

| This compound | 5-ethyl-5-(1-ethylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | 76-23-3 |

| Barbituric Acid | 2,4,6(1H,3H,5H)-pyrimidinetrione | 67-52-7 |

| Diethyl Malonate | Diethyl propanedioate | 105-53-3 |

| Urea | Carbamide | 57-13-6 |

| 1-Ethylbutyl | (1-ethylbutyl) group | N/A |

| Ethyl | Ethyl group | N/A |

Disclaimer: This article is based on information available from the provided search results and focuses solely on the chemical synthesis and stereochemistry of this compound, adhering strictly to the user's outline and exclusions.

Therefore, a comprehensive article with detailed research findings specifically for this compound, as per the detailed outline, cannot be generated at this time.

However, based on the general understanding of barbiturates and the limited information available for this compound, the following points can be inferred:

Molecular Mechanism of Action: Theoretical and Experimental Approaches

Non-GABAergic Mechanisms and Their Theoretical Implications

Inhibition of Glutamate (B1630785) Release via Calcium Channels

Another proposed non-GABAergic mechanism for barbiturates involves the modulation of neurotransmitter release, specifically the inhibition of glutamate release. Studies suggest that barbiturates can inhibit glutamate release by affecting voltage-gated calcium channels, particularly P/Q-type channels nih.gov. Additionally, barbiturates are noted to inhibit glutamate-induced depolarizations drugcentral.org. Research also indicates that L-type calcium channels play a role in regulating glutamate release, and their modulation can influence synaptic transmission nih.govnih.gov. The collective evidence suggests that by influencing calcium influx into presynaptic terminals, barbiturates, and by extension this compound, may reduce the exocytosis of excitatory neurotransmitters like glutamate. This action would further contribute to the net inhibitory effect on neuronal excitability.

Comparative Molecular Pharmacology of this compound within the Barbiturate (B1230296) Class

The barbiturate class exhibits a range of pharmacological profiles, largely dictated by structural variations, particularly at the C-5 position of the barbituric acid ring youtube.comnih.goveuropa.eu. This compound's specific substitution pattern, featuring an ethyl group and a 1-ethylbutyl group at C-5, contributes to its unique physicochemical properties and, consequently, its pharmacological distinctiveness.

Differential Receptor Affinities and Efficiencies

Table 1: Comparative Potency of Barbiturates on Benzodiazepine (B76468) Receptor Binding (In Vivo)

| Barbiturate | Relative Potency (Augmenting Benzodiazepine Receptor Binding) |

| Secobarbital | Highest |

| Pentobarbital (B6593769) | High |

| Amobarbital | Moderate |

| Phenobarbital (B1680315) | Lower |

| Barbital (B3395916) | Lowest |

Data is based on comparative studies of barbiturate effects on benzodiazepine receptor binding in vivo nih.gov. Specific data for this compound in this context is not available in the provided snippets.

Structure-Based Mechanistic Divergence

The structural diversity within the barbiturate class leads to distinct mechanistic profiles. The presence of a chiral center at the 1-ethylbutyl substituent of this compound means it can exist as enantiomers, and such stereochemical differences can significantly influence biological activity and receptor interactions . Historical SAR studies have shown that the lipophilicity and steric bulk of substituents at the C-5 position are critical determinants of a barbiturate's potency and duration of action youtube.com.

For example, branched-chain isomers tend to have greater lipid solubility and activity compared to straight-chain isomers with the same number of carbon atoms youtube.com. Similarly, the introduction of unsaturated or alicyclic/aromatic substituents can further enhance potency compared to saturated aliphatic substituents youtube.com. These SAR principles highlight how this compound's specific structure, with its ethyl and 1-ethylbutyl groups at C-5, dictates its unique interaction with biological targets and differentiates its mechanism of action from other barbiturates like phenobarbital (which has a phenyl group) or pentobarbital (which has a pentyl group) europa.eu. The precise contribution of these structural nuances to this compound's specific affinities and efficacies at various receptor subtypes, including its non-GABAergic targets, remains an area for detailed investigation.

Compound List

AMPA

Amobarbital

Barbital

Barbituric acid

Butobarbital

Diazepam

GABA (gamma-aminobutyric acid)

GABA-A receptor

Glutamate

Kainate

Nicotinic acetylcholine (B1216132) receptor

Pentobarbital

Phenobarbital

Secobarbital

this compound

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of Tetrabarbital and Barbiturate Analogs

Molecular Descriptors and Their Application in SAR Studies

The foundation of SAR and QSAR studies lies in the ability to numerically encode a molecule's structural and physicochemical properties into values known as molecular descriptors. These descriptors are crucial for establishing a quantitative link between a compound's structure and its biological activity.

Fragment-Based Descriptors

Fragment-based descriptors are derived by breaking down a molecule into smaller, predefined structural fragments. In the study of barbiturates, these descriptors help to identify which parts of the molecule are most influential in conferring its activity. nih.govnih.gov For instance, the presence or absence of specific alkyl or aryl groups at the C5 position of the barbituric acid ring can be encoded as a binary descriptor. Hologram QSAR (HQSAR) is a more advanced 2D fragment-based method that utilizes molecular fingerprints to correlate structural fragments with biological activity, proving to be a versatile tool in drug design. nih.gov Research on barbituric acid derivatives has employed 2D fragments as descriptors in conjunction with various regression techniques to construct predictive models. nih.gov

Substructure and Environmental Descriptors

Substructure descriptors account for the presence of specific functional groups or larger structural motifs within the molecule. For barbiturates, this could include descriptors for the pyrimidine-2,4,6-trione core or the nature of the substituents. Environmental descriptors provide information about the atomic environment within the molecule, considering the neighboring atoms and bond types. In a comprehensive study of 160 5,5'-disubstituted barbiturates, both substructure and environmental descriptors were utilized to code the molecules. nih.gov These descriptors, derived directly from the connection tables of the compounds, are essential for capturing the nuances of the chemical environment that influence the molecule's interaction with biological targets. nih.gov

Molecular Connectivity Indices

Molecular connectivity indices are topological descriptors that reflect the degree of branching and connectivity within a molecule's carbon skeleton. taylorfrancis.com These indices are calculated from the molecular graph and have been successfully used in QSAR studies of barbiturates to correlate their structure with physicochemical properties and biological activities. bas.bgtandfonline.comresearchgate.net For example, the first-order molecular connectivity index (¹χ) has been used in regression models to predict properties like the octanol/water partition coefficient (log Kow), which is critical for a drug's ability to cross the blood-brain barrier. bas.bgtandfonline.com A study investigating 160 barbiturates used molecular connectivity indices as part of a larger set of descriptors to analyze the relationship between molecular structure and the duration of the depressant effect. nih.gov

Table 1: Application of Molecular Descriptors in Barbiturate (B1230296) QSAR Studies This table is interactive and can be sorted by clicking on the column headers.

| Descriptor Type | Description | Application in Barbiturate Studies | Reference |

|---|---|---|---|

| Fragment-Based | Encodes the presence/absence of predefined structural fragments. | Used to identify key structural motifs responsible for activity in barbituric acid derivatives. | nih.govnih.gov |

| Substructure | Identifies specific functional groups and larger chemical moieties. | Coded for the barbiturate core and various substituents to understand their contribution to the duration of action. | nih.gov |

| Environmental | Describes the local atomic environment within the molecule. | Utilized to capture the influence of neighboring atoms on the overall molecular properties and activity. | nih.gov |

| Molecular Connectivity | Topological indices reflecting molecular branching and size. | Correlated with physicochemical properties like lipophilicity and biological activities of barbiturates. | nih.govbas.bgtandfonline.com |

Computational Methods in QSAR Modeling for Barbiturates

The development of predictive QSAR models relies on sophisticated computational methods to process the molecular descriptors and establish a statistically significant relationship with the biological activity of the compounds.

Linear Discriminant Functions and Feature Selection

Linear Discriminant Analysis (LDA) is a statistical method used to find a linear combination of features that characterizes or separates two or more classes of objects or events. In the context of barbiturate QSAR, LDA has been employed to classify compounds based on their activity, such as their anticonvulsant properties or duration of action. nih.govnih.gov In a large-scale study of 48 barbiturate analogues, discriminant analysis was a key statistical tool used to correlate molecular properties with anti-MES (maximal electroshock) and anti-s.c.Met (subcutaneous metrazol) activities. nih.gov

Feature selection is a critical step in this process, where the most relevant descriptors for predicting activity are identified from a larger pool. For instance, in a study of 160 barbiturates, an interactive error-correction feedback algorithm was used to develop linear discriminant functions that could separate longer-acting from shorter-acting compounds. nih.gov Through feature selection, it was found that as few as nine to eleven structural descriptors were sufficient to achieve high predictive accuracy (approximately 94%) for classifying the duration of action. nih.gov This process helps in simplifying the model and focusing on the most important structural features. nih.gov

Artificial Neural Networks (ANN) in Activity Prediction

Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. nih.govresearchgate.net They are particularly adept at modeling complex, non-linear relationships between molecular descriptors and biological activity. researchgate.net In pharmaceutical research, ANNs have emerged as a powerful tool for QSAR modeling. nih.gov

For barbiturates, ANNs have been used to build predictive models of their activity. One study specifically mentions the use of a three-layer artificial neural network to generate fragmental descriptors with labeled atoms and to construct QSAR models for barbituric acid derivatives. nih.gov This approach allows for the capture of intricate patterns in the data that might be missed by linear methods. The network is "trained" on a dataset of compounds with known activities, adjusting the weights of the connections between its "neurons" to minimize the prediction error. nih.gov Once trained, the ANN can be used to predict the activity of new, untested barbiturate analogs, making it a valuable tool in drug discovery and design. researchgate.netnih.gov

Table 2: Overview of Computational Methods in Barbiturate QSAR This table is interactive and can be sorted by clicking on the column headers.

| Computational Method | Description | Application to Barbiturates | Key Findings | Reference |

|---|---|---|---|---|

| Linear Discriminant Functions | A statistical method for classifying objects into predefined groups based on a set of variables. | Used to classify barbiturates based on their anticonvulsant activity and duration of action. | Successfully separated barbiturates into different activity classes with high accuracy. | nih.govnih.gov |

| Feature Selection | The process of selecting a subset of relevant features (descriptors) for use in model construction. | Identified the most critical structural descriptors for determining the duration of action among 160 barbiturates. | Reduced the number of required descriptors to 9-11 while maintaining ~94% predictive ability. | nih.gov |

| Artificial Neural Networks (ANN) | A machine learning approach that models complex, non-linear relationships. | Applied to predict the activity of barbituric acid derivatives using fragment-based descriptors. | Capable of capturing complex structure-activity relationships for activity prediction. | nih.govnih.gov |

Statistical Validation Techniques (e.g., Cross-Validation, Y-Randomization)

Cross-Validation is a primary internal validation method used to assess the robustness and predictive performance of a QSAR model. researchgate.net The most common form is Leave-One-Out (LOO) cross-validation, where a single compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. A high cross-validated correlation coefficient (Q²) indicates a model with good internal predictivity. scielo.br Leave-N-Out (LNO) cross-validation is a more strenuous variant where multiple compounds are omitted at each step. scielo.br The stability of the model's performance as more compounds are left out is a key indicator of its reliability. scielo.br

Y-Randomization , also known as response randomization or scrambling, is a crucial validation technique to safeguard against chance correlations. molgen.denih.gov In this procedure, the biological activity values (the Y-vector) of the training set are randomly shuffled, while the structural descriptors (the X-matrix) are kept unchanged. scielo.brmolgen.de A new QSAR model is then developed using this scrambled data. This process is repeated multiple times. A valid and robust QSAR model should have significantly lower correlation coefficients (R² and Q²) for the randomized models compared to the original model. molgen.de If the randomized models show high correlation coefficients, it suggests that the original model is likely the result of a chance correlation between the selected descriptors and the activity data, rather than a true structure-activity relationship. scielo.brnih.gov

These validation methods are fundamental for ensuring that any QSAR model developed for a series of barbiturate analogs is statistically sound and possesses genuine predictive ability for new, untested compounds. nih.gov

Correlations Between Tetrabarbital Structure and Receptor Binding Profiles

The primary mechanism of action for barbiturates, including this compound, involves their interaction with the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system. nih.govmdpi.com These receptors are ligand-gated ion channels that, upon binding with the neurotransmitter GABA, open to allow chloride ions to enter the neuron, resulting in hyperpolarization and an inhibitory effect on neurotransmission.

Barbiturates act as positive allosteric modulators of the GABA-A receptor. mdpi.com Their structure allows them to bind to a distinct site on the receptor complex, enhancing the effect of GABA. nih.gov At higher concentrations, they can also directly activate the GABA-A receptor, causing the chloride channel to open even in the absence of GABA. mdpi.comnih.gov

The specific binding profile of a barbiturate is influenced by the subunit composition of the GABA-A receptor. Studies on pentobarbital (B6593769), a structurally related barbiturate, have shown that the type of α and β subunits present in the receptor complex can determine the affinity and efficacy of the drug's action. nih.gov For instance, receptors containing the α6 subunit exhibit both higher affinity and efficacy for direct activation by pentobarbital compared to those with other α subunits. nih.gov

Influence of Substituents at the C5 Position on Molecular Activity

The single most important structural feature determining the pharmacological activity of barbiturates is the nature of the two substituents at the C5 position of the barbituric acid ring. nih.govmedscape.com Barbituric acid itself is not pharmacologically active; the introduction of alkyl or aryl groups at C5 confers the characteristic central nervous system depressant effects. orientjchem.orgmdpi.com The properties of these substituents directly modulate the compound's lipophilicity, which in turn influences its onset and duration of action. nih.govslideshare.net

Several key structure-activity relationships have been established for the C5 position:

Size of Substituents: Optimal hypnotic and sedative activity is generally achieved when the total number of carbon atoms in both C5 side chains is between 6 and 10. slideshare.netyoutube.com Increasing the carbon count beyond this range can decrease activity despite increasing lipid solubility. youtube.com

Chain Branching: Within a series of isomers, branched-chain substituents produce greater activity and lipid solubility than their straight-chain counterparts, which often leads to a shorter duration of action. slideshare.netyoutube.com

Unsaturation: The presence of double bonds (e.g., allyl groups) or cyclic structures (e.g., cycloalkenyl groups) at C5 generally leads to more potent compounds compared to saturated alkyl groups with the same number of carbon atoms. youtube.com

Aromatic and Alicyclic Groups: Substituting an aromatic (phenyl) or alicyclic ring at C5 tends to result in higher potency than an aliphatic substituent with an equivalent number of carbons. youtube.com

Polar Groups: The introduction of polar functional groups such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) into the C5 substituents decreases lipid solubility and subsequently reduces or abolishes hypnotic activity. slideshare.net

The following table illustrates how different C5 substituents affect the properties of various barbiturates.

| Compound | R1 Substituent (at C5) | R2 Substituent (at C5) | Total Carbons at C5 | Key Structural Feature |

|---|---|---|---|---|

| Barbital (B3395916) | Ethyl | Ethyl | 4 | Simple, short alkyl chains |

| Pentobarbital | Ethyl | 1-Methylbutyl | 7 | Branched alkyl chain |

| Secobarbital | Allyl | 1-Methylbutyl | 8 | Unsaturated (allyl) and branched chains |

| Phenobarbital (B1680315) | Ethyl | Phenyl | 8 | Aromatic (phenyl) ring |

| This compound | Ethyl | 1-Ethylbutyl | 8 | Branched alkyl chain |

Theoretical Frameworks for Understanding Structure-Activity Correlations

The structure-activity correlations of barbiturates like this compound are primarily understood through a framework that balances two key physicochemical properties: lipophilicity and acidity (pKa). The interplay between these factors governs the compound's ability to reach its target in the central nervous system and effectively interact with it.

The foundational theory is that a barbiturate must possess an optimal level of lipid solubility to pass through the blood-brain barrier. slideshare.net This property is almost entirely dictated by the substituents at the C5 position. nih.gov If a compound is too polar (low lipophilicity), it cannot efficiently cross biological membranes to reach the GABA-A receptor. Conversely, if it is excessively lipophilic, it may become sequestered in fatty tissues, leading to a prolonged half-life and potential complications, or it may bind too strongly to plasma proteins, reducing the concentration of free drug available to act on the receptor. Therefore, an optimal lipophilicity window is required for potent activity.

In addition to lipophilicity, the acidity of the barbiturate molecule is a critical factor. The hydrogen atoms on the nitrogen atoms of the barbituric acid ring are weakly acidic. For a barbiturate to be active, it must be able to exist in both its ionized and non-ionized forms at physiological pH. The non-ionized form is more lipid-soluble and is responsible for crossing the blood-brain barrier. The ionized form, however, may be essential for the final binding interaction with the GABA-A receptor.

Biochemical and Metabolic Pathway Investigations of Tetrabarbital in Vitro

Enzymatic Inhibition Studies and Metabolic Pathway Perturbations

Research has shown that Tetrabarbital can inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a tool in metabolic research. The interaction of barbiturates with metabolic enzymes can lead to perturbations in normal cellular processes. For instance, studies on other barbiturates have demonstrated that they can influence the metabolism of other drugs by affecting liver microsomal enzymes. annualreviews.org The administration of glucose has been shown to decrease the in vitro metabolism of barbiturates like hexobarbital (B1194168), indicating a link between carbohydrate metabolism and barbiturate (B1230296) biotransformation. psu.edu This inhibition is thought to be a major factor in the prolongation of the effects of these drugs. psu.edu

Identification of Target Enzymes in Cellular Systems

The primary molecular targets for barbiturates, including this compound, are the γ-aminobutyric acid (GABA-A) receptors. However, their metabolic effects are largely mediated by their interaction with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) system in the liver. ru.nl While specific studies pinpointing every enzyme that interacts with this compound are not extensively detailed in the available literature, the general understanding is that barbiturates are metabolized by hepatic enzymes. ru.nl The inhibition of these enzymes can affect the metabolism of a wide range of other substances. For example, some barbiturate derivatives have been shown to inhibit α-glucosidase in vitro, an enzyme involved in carbohydrate digestion. researchgate.net

Role of this compound as a Biochemical Tool in Metabolic Research

Due to its ability to inhibit certain enzymes, this compound has been utilized as a biochemical tool in metabolic studies. By observing the effects of its inhibition on specific metabolic pathways, researchers can gain insights into the function and regulation of these pathways. The study of how various factors, such as the presence of other drugs or endogenous compounds like glucose, modulate the metabolism of barbiturates provides valuable information on the complex interplay of metabolic processes. annualreviews.orgpsu.edu For instance, the investigation of barbiturate metabolism in isolated liver cells (hepatocytes) and liver microsomes helps to understand the kinetics of enzymatic conversion and the factors influencing it. ru.nl

Investigation of this compound Biotransformation Pathways (Non-Clinical)

The biotransformation of barbiturates is a key determinant of their duration of action and elimination from the body. ru.nl In vitro studies using liver preparations are essential for characterizing the specific metabolic reactions that these compounds undergo. ru.nl

In Vitro Oxidation Pathways

The primary route of metabolism for many barbiturates is oxidation by the liver's microsomal enzyme system. annualreviews.org This can involve hydroxylation of the side chains attached to the barbiturate ring. For allylic barbiturates, metabolism can proceed through the formation of epoxides and diols. nih.gov While specific in vitro oxidation pathways for this compound are not extensively documented in the provided search results, it is known to undergo oxidation to form various products. The exact nature of these products depends on the experimental conditions.

Comparative Metabolic Rate Studies of Barbiturates (Theoretical/In Vitro)

The rate of metabolism varies significantly among different barbiturates. ru.nl Factors such as lipid solubility and chemical structure influence how quickly a barbiturate is metabolized. For example, research on barbiturate enantiomers has shown that stereoselective differences in metabolic rates can occur. Studies comparing different barbiturates have been conducted to understand the relationship between their chemical structure and rate of elimination. ru.nl For instance, the metabolism of hexobarbital has been compared to that of allylic barbiturates, revealing different metabolic pathways and rates. nih.gov

The following table provides a theoretical comparison of metabolic characteristics of different barbiturates based on general knowledge.

| Barbiturate | Relative Lipid Solubility | Primary Metabolic Pathway | Relative Rate of Metabolism |

| This compound | Intermediate | Hepatic Oxidation | Moderate |

| Phenobarbital (B1680315) | Low | Hepatic Oxidation | Slow |

| Pentobarbital (B6593769) | High | Hepatic Oxidation | Rapid |

| Secobarbital | High | Hepatic Oxidation | Rapid |

This table is a generalized representation and actual rates can vary based on specific in vitro conditions.

Subcellular Localization of Metabolic Processes Affecting this compound

The metabolic conversion of barbiturates predominantly occurs in the liver. ru.nl Within the liver cells, the key organelles responsible for this biotransformation are the microsomes, which are fragments of the endoplasmic reticulum. psu.eduru.nl These microsomes contain the cytochrome P450 enzyme system, which is central to the oxidation of a vast number of drugs, including this compound. ru.nl In vitro studies utilize isolated liver cells (hepatocytes) and liver microsomes to investigate these metabolic processes in a controlled environment, allowing researchers to pinpoint the subcellular location of these enzymatic reactions. ru.nl The process involves the drug penetrating the liver cells, accessing the microsomes, and then binding to and being transformed by the enzymes. ru.nl

Compartmentalized Metabolism and Isotope Tracing Techniques

The investigation of this compound's metabolism at a subcellular level is crucial for understanding the specific organelles and enzymatic systems responsible for its biotransformation. In vitro models, such as isolated liver microsomes, cytosol, and S9 fractions, allow for the study of compartmentalized metabolism. frontiersin.orgmdpi.com The liver is a primary site for drug metabolism, and its subcellular fractions contain a high concentration of metabolic enzymes. frontiersin.org Microsomes, derived from the endoplasmic reticulum, are particularly rich in Phase I enzymes like the cytochrome P450 (CYP450) superfamily, which are often involved in the oxidation of barbiturates. mdpi.comannualreviews.org Cytosolic fractions, on the other hand, contain various Phase II conjugation enzymes. mdpi.com

Studies on other barbiturates have shown that their metabolism is often initiated by oxidation, a process predominantly occurring in the liver microsomes. annualreviews.org For instance, research on phenobarbital has demonstrated the involvement of CYP450 enzymes in its hydroxylation. ahajournals.org While specific data on this compound is limited, it is hypothesized that its metabolic pathway would similarly commence with oxidation within the microsomal compartment of hepatocytes. The general metabolic pathway for barbiturates involves oxidation of the substituents at the C5 position, leading to the formation of more polar metabolites that can be more readily excreted. annualreviews.org

Isotope tracing is a powerful technique to delineate these metabolic pathways. symeres.com By labeling this compound with stable isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), its metabolic fate can be tracked through various biotransformation reactions. annualreviews.orgnih.govnih.gov Mass spectrometry-based analytical methods can then be used to identify and quantify the labeled metabolites. nih.govnih.gov This approach provides unequivocal evidence of the metabolic conversions the parent drug undergoes. For example, a ¹³C-labeled this compound could be incubated with liver microsomes, and the subsequent detection of ¹³C-labeled hydroxylated or N-dealkylated metabolites would confirm these specific metabolic routes.

The following table illustrates hypothetical data from an in vitro study using ¹³C-labeled this compound with different subcellular fractions to demonstrate the principle of compartmentalized metabolism.

| Subcellular Fraction | Labeled Metabolite Detected | Relative Abundance (%) | Implied Metabolic Pathway |

| Microsomes | Hydroxylated this compound | 85 | Oxidation (Phase I) |

| Microsomes | N-dealkylated this compound | 10 | Dealkylation (Phase I) |

| Cytosol | Glucuronidated this compound | 5 | Glucuronidation (Phase II) |

| S9 Fraction | All of the above | 100 | Combined Phase I and II |

This hypothetical data suggests that the primary metabolic pathway for this compound is oxidation, occurring predominantly in the microsomes.

Advanced Analytical Methodologies for Tetrabarbital Detection and Characterization

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for separating Tetrabarbital from complex matrices and for its subsequent identification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of barbiturates, including this compound. It offers excellent separation capabilities, allowing for the isolation of the compound from interfering substances. Studies on similar barbiturates indicate that HPLC methods typically employ reversed-phase columns, such as C18, with mobile phases comprising mixtures of organic solvents (e.g., acetonitrile (B52724) or methanol) and aqueous buffers. Detection is commonly achieved using UV-Vis spectrophotometry, with specific wavelengths chosen based on the compound's chromophores. For instance, a mobile phase of 20% acetonitrile and 80% phosphate (B84403) buffer (pH 6.6) at a flow rate of 1 mL/min with detection at 245 nm has been reported for related compounds google.com. Another study on barbiturates utilized a mobile phase of 20% acetonitrile and 80% water, with detection at 220 nm, achieving separation of various barbiturates researchgate.net. The retention time of this compound would be dependent on the specific column, mobile phase composition, and temperature used in the analysis.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for both the separation and identification of volatile and semi-volatile organic compounds like this compound. GC separates compounds based on their boiling points and interactions with the stationary phase, while MS provides structural information through mass-to-charge ratio (m/z) analysis of the ionized molecules and their fragments. Electron ionization (EI) is a common ionization method in GC-MS, often leading to extensive fragmentation that can be used for compound identification via library matching or de novo interpretation nih.gov. While specific GC-MS fragmentation data for this compound was not found in the provided search results, barbiturates, in general, are known to exhibit characteristic fragmentation patterns upon EI, often involving alpha-cleavage and rearrangements, making identification challenging due to spectral similarity among different barbiturates kyushu-u.ac.jp. Advanced MS techniques, such as those employing soft ionization methods like femtosecond laser ionization mass spectrometry (fs-LIMS), can provide molecular ions and more distinct fragment ions, offering unique spectral patterns for reliable identification, even in trace analysis kyushu-u.ac.jp.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound, providing detailed insights into its chemical composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is fundamental for determining the detailed structure of organic molecules. ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms, characterized by chemical shifts, splitting patterns (multiplicity), and integration. ¹³C NMR provides information on the carbon skeleton, indicating the number of unique carbon environments and their chemical states. While specific NMR data for this compound was not directly retrieved, studies on similar organic compounds demonstrate that ¹H NMR spectra would reveal signals corresponding to the ethyl and hexyl (or similar alkyl) side chains attached to the barbiturate (B1230296) core, as well as any protons on the ring structure. ¹³C NMR would provide distinct signals for the carbonyl carbons, the quaternary carbons, and the various methylene (B1212753) and methyl carbons within the alkyl substituents nih.govresearchgate.netrsc.orgnih.gov. Computer-assisted structure elucidation tools can process NMR data to propose or confirm molecular structures nih.govnih.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups present in a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations. For this compound, characteristic absorption bands would be expected for key functional groups. The barbiturate structure contains carbonyl groups (C=O), which typically exhibit strong absorption in the region of 1700-1750 cm⁻¹ chegg.comlibretexts.orglumenlearning.comyoutube.compressbooks.pub. Additionally, N-H stretching vibrations, if present in the tautomeric form or as impurities, would appear in the region of 3200-3400 cm⁻¹ chegg.com. C-H stretching vibrations from the alkyl side chains would be observed in the 2850-3000 cm⁻¹ range libretexts.orglumenlearning.compressbooks.pub. The specific frequencies and intensities of these bands, along with those in the fingerprint region (below 1500 cm⁻¹), provide a unique spectral signature for this compound, aiding in its identification and structural confirmation youtube.comnih.govnih.gov.

Mass Spectrometry (MS) Fragmentation Analysis

Mass Spectrometry (MS) provides crucial information about the molecular weight of this compound and its fragmentation patterns, which are essential for structural elucidation. Under electron ionization (EI), barbiturates often undergo extensive fragmentation and rearrangement, leading to complex spectra where the molecular ion may be weak or absent, making identification challenging due to spectral similarities among different barbiturates kyushu-u.ac.jp. However, characteristic fragment ions can be indicative of specific structural features. For instance, cleavage of alkyl side chains or fragmentation of the pyrimidine (B1678525) ring can yield ions at specific m/z values. Techniques like fs-LIMS have shown promise in generating clearer molecular ions and more distinct fragments for barbiturates, facilitating reliable identification even in trace amounts kyushu-u.ac.jp. Tandem mass spectrometry (MS/MS) or higher-order MS (MSⁿ) can provide even more detailed fragmentation information by fragmenting selected precursor ions, allowing for the reconstruction of molecular structure through fragmentation trees or de novo prediction methods nih.govnih.gov.

Compound List

| Compound Name |

| This compound |

Theoretical and Computational Studies on Tetrabarbital

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are fundamental to its reactivity and interactions. Methods like Density Functional Theory (DFT) are used to model the electronic and geometric structure of molecules. nih.gov For barbituric acid derivatives, theoretical studies have shown that the keto-tautomer is the most stable form in the gas phase. nih.gov

Analysis of a molecule like Tetrabarbital would involve calculating key quantum chemical descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show electronegative regions (typically around the oxygen atoms of the carbonyl groups), which are potential sites for electrophilic attack and hydrogen bonding, and electropositive regions (around the hydrogen atoms of the alkyl groups). Natural Bond Orbital (NBO) analysis can also be used to describe the bonding between atoms. nih.gov

Table 1: Hypothetical Quantum Chemical Descriptors for this compound This table presents theoretical data based on typical values for similar barbiturate (B1230296) structures.

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |

| Molecular Electrostatic Potential | Negative regions around carbonyl oxygens | Predicts sites for intermolecular interactions |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. dovepress.comyoutube.com This technique allows for the investigation of how a ligand like this compound interacts with its biological target, such as a receptor or an enzyme, providing detailed atomic-level information that can be difficult to obtain experimentally. dovepress.com

In a typical MD simulation of the this compound-receptor complex, the system is placed in a simulated physiological environment (e.g., a water box with ions). The simulation tracks the trajectory of each atom based on a force field, which describes the potential energy of the system. Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It indicates the structural stability of the this compound-receptor complex over the simulation time. A stable RMSD value below 3.0 Å is generally considered acceptable. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual residues or atoms, highlighting flexible regions of the protein and the ligand.

Hydrogen Bond Analysis: This analysis quantifies the formation and breaking of hydrogen bonds between this compound and the receptor, which are often critical for binding affinity and specificity.

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand to its receptor, providing a theoretical measure of binding affinity.

These simulations can reveal the key amino acid residues involved in binding this compound and the conformational changes that occur upon binding. youtube.com

Pharmacophore Modeling for Barbiturate-GABA Receptor Binding

Pharmacophore modeling is a crucial technique in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. For barbiturates, the primary target is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel. nih.govjove.com

Barbiturates are known to bind to a site on the GABA-A receptor that is distinct from the GABA binding site itself. researchgate.net A pharmacophore model for a barbiturate binding to this site would typically include features such as:

Hydrogen Bond Acceptors: The carbonyl oxygens of the pyrimidine (B1678525) ring are key hydrogen bond acceptors.

Hydrogen Bond Donors: The N-H groups of the barbiturate ring can act as hydrogen bond donors.

Hydrophobic Features: The alkyl or aryl substituents at the C5 position (such as the two ethyl groups in this compound's core structure) are critical for hydrophobic interactions within a binding pocket.

Computational models are developed by aligning a set of known active molecules and extracting their common chemical features. This model can then be used to screen large databases of virtual compounds to identify new molecules that fit the pharmacophore and are therefore likely to bind to the GABA-A receptor. nih.gov Validating the model is a critical step, often done by testing its ability to distinguish known active compounds from inactive ones. nih.gov

Table 2: Key Pharmacophoric Features for Barbiturate-GABA Receptor Binding

| Feature | Corresponding Group on this compound | Type of Interaction |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygens (C=O) | Hydrogen Bonding |

| Hydrogen Bond Donor (HBD) | Amide Hydrogens (N-H, if not substituted) | Hydrogen Bonding |

| Hydrophobic Group (HY) | Ethyl groups at C5 | Van der Waals / Hydrophobic Interactions |

In Silico Prediction of Novel Barbiturate Derivatives with Specific Molecular Activities

In silico (computational) methods are instrumental in the design and prediction of novel drug candidates based on a lead compound like this compound. nih.gov The process involves generating a virtual library of derivatives and evaluating their potential activity and properties computationally before undertaking chemical synthesis.

The process typically follows these steps:

Lead Compound Analysis: The structure of this compound is used as a scaffold.

Virtual Library Generation: New molecules are created in silico by modifying the this compound structure. This can involve adding, removing, or substituting functional groups at various positions, particularly at the C5 position, which is known to be critical for the pharmacological effects of barbiturates. mdpi.com

Molecular Docking: The generated derivatives are then docked into a 3D model of the target receptor (e.g., GABA-A). Molecular docking algorithms predict the preferred orientation of the ligand when bound to the receptor and estimate the binding affinity (docking score). mdpi.comnih.gov This allows for the ranking of derivatives based on their predicted binding strength. For instance, studies on other barbiturate derivatives have used docking to compare binding energies, with more negative values indicating stronger interactions. nih.govjove.com

Activity Prediction: Quantitative Structure-Activity Relationship (QSAR) models may be employed. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. By building a QSAR model with existing barbiturate data, the activity of newly designed derivatives can be predicted.

This computational pre-screening helps prioritize a smaller, more promising set of novel compounds for synthesis and experimental testing, saving significant time and resources. longdom.org

Computational Tools for Drug Likeness and Lead Optimization (Theoretical Framework)

Once potential drug candidates, including novel derivatives of this compound, are identified, computational tools are used to assess their "drug-likeness" and guide lead optimization. longdom.orgfrontiersin.org This involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecules. orientjchem.org The goal is to identify candidates that not only have high affinity for their target but also possess a favorable pharmacokinetic and safety profile. bohrium.com

A key theoretical framework in this area is Lipinski's "Rule of Five," which provides a set of simple molecular descriptors to evaluate the potential for oral bioavailability:

Molecular weight ≤ 500 g/mol

Log P (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Computational tools can rapidly calculate these and other properties for large numbers of molecules. orientjchem.org

Table 3: Theoretical ADMET Profile for a Lead Compound This table outlines the parameters typically evaluated in silico during lead optimization.

| Property Class | Parameter | Desired Outcome | Computational Method |

| Absorption | Oral Bioavailability | High | Lipinski's Rule of Five, PSA calculation |

| Blood-Brain Barrier (BBB) Permeability | High (for CNS drugs) | QSPR models, Polar Surface Area (PSA) | |

| Distribution | Plasma Protein Binding | Moderate | QSAR models |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Low | Docking with CYP enzyme models |

| Excretion | Clearance Rate | Optimal (not too fast or slow) | Physiologically based pharmacokinetic (PBPK) modeling |

| Toxicity | Cardiotoxicity (hERG inhibition) | Low | Homology modeling and docking |

| Mutagenicity | Negative | Rule-based systems, machine learning models |

Comparative Academic Studies of Tetrabarbital Within the Barbiturate Class

Structural Homologies and Differences with Other Barbiturates

The foundational structure of all barbiturates is the pyrimidine-2,4,6-trione ring system, derived from barbituric acid. The distinct pharmacological profiles of individual barbiturates are primarily determined by the nature of the substituents attached to the C5 position of this core structure nih.govmdpi.comnih.govnih.govslideshare.net. Tetrabarbital is characterized by the presence of an ethyl group (-CH₂CH₃) and a hexan-3-yl group (-CH(CH₂CH₂CH₃)CH₂CH₃) at its C5 carbon atom mdpi.comnih.govwikipedia.org. The hexan-3-yl group is a six-carbon, branched secondary alkyl substituent.

To understand this compound's structural context, it can be compared with other prominent barbiturates:

Barbital (B3395916) (5,5-diethylbarbituric acid): Features two ethyl groups at C5, totaling four carbons in its C5 substituents. This less lipophilic structure is associated with a longer duration of action nih.govnih.gov.

Phenobarbital (B1680315) (5-ethyl-5-phenylbarbituric acid): Possesses an ethyl group and a phenyl group at C5. The aromatic phenyl ring contributes significantly to its lipophilicity and pharmacokinetic profile, typically resulting in a long duration of action and notable anticonvulsant properties nih.govnih.gov.

Secobarbital (5-allyl-5-(1-methylbutyl)barbituric acid): Has an allyl group (3 carbons) and a branched 1-methylbutyl group (5 carbons) at C5, summing to eight carbons. This structure is associated with a shorter duration of action nih.govnih.gov.

Amobarbital (5-ethyl-5-(3-methylbutyl)barbituric acid): Contains an ethyl group (2 carbons) and a 3-methylbutyl group (5 carbons) at C5, totaling seven carbons, and is generally classified as an intermediate-acting barbiturate (B1230296) nih.govnih.gov.

This compound's C5 substituents, comprising an ethyl group (2 carbons) and a hexan-3-yl group (6 carbons), contribute a total of eight carbons. This places its lipophilicity and structural complexity in a range comparable to Secobarbital and Phenobarbital, albeit with different substituent types mdpi.comnih.gov. The hexan-3-yl substituent introduces a chiral center, meaning this compound can exist as enantiomers, which may influence its receptor binding and metabolic pathways nih.gov. The lipophilicity of this compound, quantified by its LogP value, is approximately 2.13 mdpi.com. This value is similar to Amobarbital (~2.1) and Secobarbital (~2.5), and notably higher than Barbital (~0.3) mdpi.comnih.govnih.gov. The increased lipophilicity suggests enhanced penetration across the blood-brain barrier and an intermediate duration of action, distinguishing it from less lipophilic barbiturates mdpi.comnih.govnih.gov.

Table 1: Structural and Lipophilicity Comparison of Selected Barbiturates

| Barbiturate | C5 Substituent 1 | C5 Substituent 2 | Total Carbons in C5 Substituents | LogP (approx.) | Typical Duration of Action |

| Barbital | Ethyl | Ethyl | 4 | ~0.3 | Long |

| Phenobarbital | Ethyl | Phenyl | 8 (2 + 6) | ~2.5 | Long |

| Secobarbital | Allyl | 1-methylbutyl | 8 (3 + 5) | ~2.5 | Short |

| Amobarbital | Ethyl | 3-methylbutyl | 7 (2 + 5) | ~2.1 | Intermediate |

| This compound | Ethyl | Hexan-3-yl | 8 (2 + 6) | ~2.13 | Intermediate |

Note: LogP values are approximate and can vary based on the calculation methodology.

Variations in Molecular Mechanisms Across Barbiturate Subgroups

The primary mechanism of action for all barbiturates involves the potentiation of GABAergic neurotransmission at GABA_A receptors nih.govnews-medical.netebi.ac.ukwikipedia.orgclevelandclinic.org. They bind to an allosteric site on the GABA_A receptor complex, distinct from the GABA binding site. This interaction enhances the duration of chloride channel opening, leading to increased chloride ion influx into neurons. The resultant hyperpolarization of the neuronal membrane reduces neuronal excitability, producing CNS depressant effects such as sedation, hypnosis, and anxiolysis nih.govnews-medical.netebi.ac.ukwikipedia.orgclevelandclinic.org.

Variations in molecular mechanisms among barbiturates, including this compound, stem from differences in:

Binding Affinity: The specific shape, size, and electronic characteristics of the C5 substituents influence the strength of binding to the GABA_A receptor.

Potency: The degree to which binding translates into enhanced GABAergic effects.

Direct Channel Gating: At higher concentrations, certain barbiturates, such as Pentobarbital (B6593769) and Amobarbital, can directly open the chloride channel independently of GABA, contributing to their anesthetic properties nih.govnih.gov. The extent to which this compound exhibits this direct gating at elevated concentrations is a key area for comparative study.

Lipophilicity: As indicated by LogP values, lipophilicity affects the rate of absorption, distribution across the blood-brain barrier, and the duration of action, as well as influencing metabolism mdpi.comnih.gov. This compound's LogP of approximately 2.13 suggests moderate lipophilicity, facilitating good CNS penetration and an intermediate duration of action, differentiating it from less lipophilic barbiturates mdpi.comnih.govnih.gov.

Historical Scientific Contributions of this compound to Barbiturate Research

The barbiturate class originated with the synthesis of barbituric acid by Adolf von Baeyer in 1864. The subsequent introduction of Barbital (diethylbarbituric acid) as a hypnotic in 1904 by Fischer and von Mering marked a significant milestone, establishing barbiturates as the primary sedatives and hypnotics for decades nih.govresearchgate.netnews-medical.net. This led to the synthesis of over 2,500 derivatives, with approximately 50 achieving clinical use nih.govresearchgate.net.

This compound, chemically 5-ethyl-5-(hexan-3-yl)barbituric acid, does not appear to have played a foundational role in the initial discovery of barbiturates or in establishing their primary pharmacological principles, unlike Barbital or Phenobarbital nih.govresearchgate.netnews-medical.net. Instead, this compound represents one of many compounds synthesized and investigated during the mid-20th century as part of extensive structure-activity relationship (SAR) studies within the barbiturate family nih.govnih.gov. Its contribution lies in providing empirical data that helped researchers understand how specific alkyl chain lengths and branching at the C5 position influenced lipophilicity, potency, and duration of action. By comparing this compound's properties with those of other C5-substituted barbiturates, scientists refined their understanding of how molecular structure dictated pharmacological outcomes, guiding the development of barbiturates with tailored properties.

Analytical Challenges and Solutions Unique to this compound in Research Contexts

The analysis of this compound in research settings, whether for pharmacokinetic studies, metabolism research, or forensic toxicology, typically employs standard chromatographic and spectroscopic techniques common to barbiturate analysis. These include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) ijsra.netmdpi.comunodc.org.

Specific analytical challenges related to this compound may include:

Stereoisomer Separation: The hexan-3-yl substituent on this compound contains a chiral center. If research necessitates distinguishing between enantiomers (e.g., to study differential pharmacological activity or metabolism), chiral chromatography methods (e.g., chiral HPLC or GC) would be required ijsra.net. However, for many routine analyses, this compound is typically analyzed as a racemic mixture.

Matrix Effects: In biological samples (blood, urine, tissue), sample preparation is critical to remove interfering endogenous substances. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate this compound prior to instrumental analysis mdpi.com.

Sensitivity and Specificity: Achieving adequate sensitivity for low concentration detection and ensuring specificity to differentiate this compound from structurally similar compounds or metabolites necessitates optimized methods and robust detection techniques like MS/MS ijsra.netmdpi.com.

Metabolite Identification: Understanding this compound's metabolic fate involves developing analytical methods capable of identifying and quantifying its potential metabolites, which could include hydroxylated or conjugated forms of the parent compound.

Advancements in sensitive and selective LC-MS/MS methods have significantly improved analytical capabilities, offering higher throughput and enhanced detection limits compared to older techniques like GC-MS, which may require derivatization for barbiturates ijsra.netmdpi.com.

Broader Implications for Barbiturate Chemical Design and Development

This compound, with its ethyl and hexan-3-yl groups, contributed to the understanding of how branched, moderately lipophilic alkyl chains at the C5 position affected these parameters. Data generated from studying this compound and similar compounds informed the design of barbiturates with specific pharmacokinetic characteristics:

Duration of Action: By altering the size, branching, and unsaturation of C5 substituents, chemists could modulate lipophilicity and metabolic stability. For example, replacing Barbital's ethyl groups with larger or more lipophilic substituents generally led to shorter durations of action due to increased CNS penetration and faster metabolism, up to a point where extreme lipophilicity could cause tissue accumulation nih.gov. This compound's structure suggested an intermediate duration, fitting within the spectrum of barbiturate actions.

Potency and Efficacy: Subtle alterations in C5 substituents could modify the binding affinity to the GABA_A receptor, influencing potency. The steric bulk and electronic distribution of this compound's hexan-3-yl group would have contributed to its specific receptor interactions.

Therapeutic Spectrum: Modifications also influenced whether a barbiturate was more suited as a sedative, hypnotic, anticonvulsant, or anesthetic. Phenobarbital's phenyl group, for instance, conferred significant anticonvulsant activity, a property less pronounced in purely alkyl-substituted barbiturates.

The collective knowledge gained from studying compounds like this compound underscored the principle of rational drug design applicable to the barbiturate scaffold for optimizing therapeutic outcomes. Although the barbiturate class has largely been superseded by agents with improved safety profiles, the SAR principles elucidated through their study remain fundamental in medicinal chemistry.

Compound Name Table:

this compound

Barbituric acid

Barbital

Phenobarbital

Secobarbital

Amobarbital

GABA (Gamma-aminobutyric acid)

Future Directions in Tetrabarbital and Barbiturate Academic Research

Development of Novel Synthetic Pathways for Green Chemistry Principles

The synthesis of tetrabarbital and its analogs is an area ripe for innovation, particularly through the application of green chemistry principles. Traditional synthetic routes for barbiturates often involve the use of hazardous reagents and solvents, generating significant chemical waste. Future research will likely focus on developing more environmentally benign and efficient synthetic methodologies.

Key areas of exploration include:

Catalytic Methods: The development of novel catalysts, including biocatalysts and nanocatalysts, could enable more selective and efficient synthesis of the this compound scaffold, reducing the number of reaction steps and the need for protecting groups.

Alternative Solvents: Research into the use of greener solvents, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental impact of the synthesis process.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, a key principle of green chemistry, will be a priority. This includes exploring domino and one-pot reactions to construct the barbiturate (B1230296) ring system. nih.govacs.org

Renewable Feedstocks: Investigation into the use of renewable starting materials to build the core structure of this compound and other barbiturates could further enhance the sustainability of their synthesis.

These "green" approaches not only address environmental concerns but also have the potential to lead to more cost-effective and scalable production methods for this compound and related compounds for research purposes. rsc.org